Product packaging for Quinconazole(Cat. No.:CAS No. 103970-75-8)

Quinconazole

Cat. No.: B009758
CAS No.: 103970-75-8
M. Wt: 358.2 g/mol
InChI Key: OVFHHJZHXHZIHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinconazole is a synthetic conazole fungicide belonging to the class of triazole compounds. It functions as a sterol biosynthesis inhibitor (SBI), specifically targeting the cytochrome P450-dependent enzyme, CYP51 (14α-demethylase). This inhibition disrupts the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane, leading to increased membrane permeability and eventual cell death. As a research-grade standard, this compound is of interest for studying its activity against various soil-borne and endophytic plant pathogens, including species of Penicillium . Its systemic properties with both protectant and eradicant activity make it a valuable compound for investigating disease control mechanisms in crops such as citrus. This compound is categorized under Fungicide Resistance Action Committee (FRAC) Mode of Action Group 3, making it relevant for resistance management and mode-of-action studies. This product is provided for laboratory research applications and is strictly for professional use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H9Cl2N5O B009758 Quinconazole CAS No. 103970-75-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

103970-75-8

Molecular Formula

C16H9Cl2N5O

Molecular Weight

358.2 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)quinazolin-4-one

InChI

InChI=1S/C16H9Cl2N5O/c17-10-5-6-14(12(18)7-10)23-15(24)11-3-1-2-4-13(11)21-16(23)22-9-19-8-20-22/h1-9H

InChI Key

OVFHHJZHXHZIHT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)N3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)N3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl

Other CAS No.

103970-75-8

Synonyms

Quinconazole

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Quinconazole and Analogues

Targeted Synthesis of Novel Quinconazole Derivatives and Analogues

Design Principles for Structural Modification and Functionalization

Structural modification of the quinazolinone core is a key strategy for developing analogues with altered or enhanced properties. Research indicates that specific positions on the quinazoline (B50416) nucleus are crucial for affecting biological activity, particularly the 2nd, 6th, and 8th positions. heteroletters.org The attachment of aryl and heteroaryl groups at the N-3 and C-2 positions can influence analgesic and anti-inflammatory potential. heteroletters.org The presence of bridged phenyl rings, phenyl rings, and heterocyclic rings as substituents has been observed to enhance antibacterial potential. heteroletters.org Lipophilic groups at the C-4 position are considered very crucial for the inhibitory potential of the molecule. heteroletters.org

Modification strategies often involve introducing different functional groups or altering existing substituents on the quinazolinone ring. For instance, the modification of cyclic groups at the 3-position of the quinazolinone core, the introduction of a halogen at the aromatic core, and the modification of the terminal group with aromatic and aliphatic chains have been investigated to guide the synthesis of libraries of quinazolinone analogues. nih.gov Studies on the structural modification around the 4(3H)-quinazolinone basic skeleton at the C-2 and C-6 positions have shown that while a wide range of substituents might not be tolerated, specific moieties like phenyl groups can be important for interactions with biological targets. mdpi.com Electron-donating or electron-withdrawing groups at specific positions can influence the electronic distribution within the molecule, impacting interactions with binding sites. nih.gov Molecular modeling can provide insights into the structural relationship between targets and quinazolinone ligands, guiding structural modification and optimization. aacrjournals.org

Synthesis of Fused Quinazolinone Derivatives

The synthesis of fused quinazolinone derivatives has attracted considerable attention. nih.govbrieflands.comrsc.org These compounds, where an additional ring is fused to the quinazolinone core, often exhibit enhanced rigidity and planarity, which can impact their biological interactions. rsc.org

One approach to synthesizing fused quinazolinones involves the condensation of anthranilic acid with chloro acylchloride, followed by dehydration to form a benzoxazinone (B8607429) intermediate. Subsequent addition of an amine provides the fused quinazolinones. nih.govbrieflands.com This method has been used to prepare compounds like deoxyvasicinone. nih.govbrieflands.com

Efficient palladium-catalyzed cyclization methods have also been developed to synthesize fused quinazolinone derivatives from 3-arylquinazolinones through mono- and double-alkyne insertions in a one-pot process. mdpi.com This reaction sequence involves C–X cleavage, alkyne insertion, 1,4-palladium migration, and C–H annulation. mdpi.com Copper-catalyzed domino reactions between substituted isatins and 2-bromopyridine (B144113) derivatives have also been reported for the synthesis of pyrido-fused quinazolinone derivatives. acs.org This method involves C–N/C–C bond cleavage and two C–N bond formations in a one-pot operation. acs.org

Preparation of Halogenated and Heterocyclic Quinazolinone Analogues

Halogenated quinazolinones are important intermediates for further functionalization, particularly through cross-coupling reactions. mdpi.commdpi.com The introduction of halogen atoms, such as chlorine, bromine, or iodine, at various positions on the quinazolinone core allows for subsequent metal-catalyzed reactions to introduce diverse substituents. mdpi.com

Halogenation of 4-hydroxyquinazolines with phosphoryl, thionyl, or carbonyl halides in the presence of a catalytic amount of N,N-dialkylformamide is a method for preparing 4-haloquinazolines. google.com The reactivity of Csp²-halogen bonds in transition metal-mediated cross-coupling generally follows the order C-I > C-Br >> C-Cl, allowing for selective coupling. mdpi.com

Cross-coupling reactions, such as the Negishi cross-coupling, have been applied to halogenated quinazolinones to synthesize substituted derivatives. mdpi.com For example, the reaction of 4-substituted 2-chloro-6,7-dimethoxyquinazolines with organozinc reagents in the presence of a palladium catalyst can yield coupled products. mdpi.com Copper-catalyzed reactions have also been used for the synthesis of quinazolinones from o-haloaryl benzamides and benzylamines. rsc.org

The synthesis of heterocyclic quinazolinone analogues involves incorporating various heterocyclic ring systems into the quinazolinone structure. This can be achieved through reactions that build the quinazolinone core onto a precursor containing a heterocycle or by functionalizing the quinazolinone with heterocyclic substituents. One-pot three-component reactions have been developed for the synthesis of bis-heterocyclic oxazepine-quinazolinone derivatives using bifunctional reagents. frontiersin.org These reactions can form multiple bonds and ring systems in a single step. frontiersin.org

Solid-Phase and Solution-Phase Synthetic Approaches for this compound and Related Compounds

Both solid-phase and solution-phase synthetic approaches are utilized for the synthesis of quinazolinones and related compounds. Solution-phase synthesis is a common method, allowing for reactions to be carried out in a homogeneous medium. researchgate.netnih.govarkat-usa.org Parallel solution-phase synthesis methods have been developed to introduce diversity at multiple positions of the quinazolinone core. nih.gov

Solid-phase synthesis offers advantages in terms of purification and the potential for the parallel synthesis of combinatorial libraries. google.comnih.govacs.orgnih.gov In solid-phase synthesis, a reactant is immobilized on a solid support, allowing excess reagents and byproducts to be easily washed away. google.comnih.gov Approaches for the solid-phase synthesis of dihydroquinazoline-2(1H)-one derivatives have been reported. nih.gov Another solid-phase method involves the synthesis of 2-amino-4(1H)-quinazolinones from a resin-bound amine component. acs.org This can involve converting the amine to a polymer-bound S-methylthiopseudourea and then condensing it with substituted isatoic anhydrides. acs.org Solid-phase synthesis has also been explored for quinazoline-2,4-diones and their analogues. nih.gov Microwave-assisted solid-phase synthesis has been investigated for optimizing the preparation of quinazolin-4-ones. derpharmachemica.com

Innovation in Reaction Pathways for Enhanced Synthesis Efficiency

Innovation in reaction pathways is continuously sought to improve the efficiency, selectivity, and environmental friendliness of quinazolinone synthesis. Various catalytic systems and reaction conditions have been explored. Metal catalysis, including the use of palladium, copper, iridium, and iron, plays a significant role in many quinazolinone synthesis methods. ujpronline.comheteroletters.orgmdpi.comacs.orgrsc.orgresearchgate.netresearchgate.netmdpi.com Copper-catalyzed reactions, for example, have been developed for oxidative coupling to synthesize quinazolinones and benzimidazoles. researchgate.net

Microwave irradiation and ultrasound promotion are techniques used to accelerate reactions and improve yields, sometimes under solvent-free conditions or in environmentally benign solvents like water. ujpronline.comresearchgate.netheteroletters.orgarkat-usa.orgderpharmachemica.comniscpr.res.inresearchgate.net One-pot synthesis strategies, where multiple steps are combined into a single reaction vessel, reduce purification steps and increase efficiency. ujpronline.comresearchgate.netheteroletters.orgmdpi.comacs.orgfrontiersin.org Oxidative cyclization is another important strategy for forming the quinazolinone ring system. ujpronline.comniscpr.res.in Environmentally benign approaches, such as using sodium perborate (B1237305) as a catalyst in water and acetone (B3395972) systems, have been developed for the synthesis of 2-aryl-3H-quinazolin-4-ones. niscpr.res.in The use of visible light-driven copper(II) catalysis for quinazolinone synthesis has also been reported, integrating Ullmann N-arylation and C–H oxidative amidation. rsc.org

Innovative approaches also include the use of solid-supported reagents and catalysts, as well as exploring alternative reaction media and conditions to align with green chemistry principles. researchgate.netarkat-usa.orgderpharmachemica.comresearchgate.netniscpr.res.in

Here is a table summarizing some synthetic methods for quinazolinone derivatives mentioned in the text:

Synthetic MethodKey Reagents/ConditionsOutcome / Application
Acylation and Ring ClosureAnthranilic acid, acyl chloride, acetic anhydride, amineSynthesis of 4(3H)-quinazolinone derivatives
Palladium-Catalyzed Cyclization3-arylquinazolinones, alkynes, Pd catalystSynthesis of fused quinazolinone derivatives
Copper-Catalyzed Domino ReactionIsatins, 2-bromopyridine derivatives, Cu catalystSynthesis of pyrido-fused quinazolinone derivatives
Halogenation of 4-hydroxyquinazolinesPhosphoryl/thionyl/carbonyl halide, N,N-dialkylformamidePreparation of 4-haloquinazolines
Negishi Cross-CouplingHalogenated quinazolinones, organozinc reagents, Pd catalystSynthesis of substituted quinazolinones
One-Pot Multi-component ReactionsBifunctional reagents, isocyanidesSynthesis of bis-heterocyclic quinazolinone derivatives
Solid-Phase SynthesisResin-bound amines, isatoic anhydrides, solid supportSynthesis of 2-amino-4(1H)-quinazolinones, libraries
Microwave-Assisted SynthesisVarious precursors, microwave irradiationAccelerated synthesis, sometimes solvent-free
Ultrasound-Promoted SynthesisVarious precursors, ultrasound irradiationAccelerated synthesis, sometimes in aqueous media
Oxidative CyclizationVarious precursors, oxidantFormation of the quinazolinone ring
Copper(II) Photocatalysiso-haloaryl benzamides, benzylamines, Cu(II), visible lightSynthesis of 2,3-disubstituted quinazolinones

Table: Summary of Selected Synthetic Methods for Quinazolinone Derivatives

Elucidation of Antifungal Action Mechanisms of Quinconazole

Molecular Target Identification and Characterization

The antifungal activity of Quinconazole, like other azoles, is rooted in its ability to target and inhibit a specific enzyme crucial for fungal survival. This targeted inhibition disrupts a key metabolic pathway, leading to fungistatic or, at higher concentrations, fungicidal effects.

The principal mode of action for this compound is the inhibition of ergosterol (B1671047) biosynthesis. nih.govpatsnap.comfungaleducation.org Ergosterol is the predominant sterol in the fungal cell membrane, where it performs functions analogous to cholesterol in mammalian cells, such as regulating membrane fluidity, permeability, and the activity of membrane-bound enzymes. patsnap.comnih.govnih.gov By disrupting the production of ergosterol, this compound compromises the structural integrity and function of the fungal cell membrane. nih.govnih.gov This leads to increased permeability, leakage of essential intracellular components, and the ultimate inhibition of fungal growth and replication. nih.govebsco.com The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterol precursors are the combined effects that underpin the compound's antifungal efficacy. nih.govmdpi.com

The specific molecular target of this compound is the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, also known as CYP51 or Erg11p. nih.govnih.govasm.org This enzyme is essential for the C-14 demethylation of lanosterol, a critical step in the biosynthetic pathway of ergosterol. nih.govnih.gov this compound interacts with the heme iron cofactor in the active site of the CYP51 enzyme. mdpi.comnih.gov The nitrogen atom in the azole ring of the fungicide binds to the heme iron, preventing the enzyme from binding with its natural substrate, lanosterol. asm.org This competitive inhibition effectively halts the ergosterol synthesis pathway. mdpi.comnih.gov The high affinity of azole fungicides for the fungal CYP51 enzyme compared to its mammalian homolog contributes to their selective toxicity. asm.orgmdpi.com

Inhibition Data for Azole Fungicides against CYP51
CompoundTarget EnzymeIC50 ValueOrganism
Ketoconazole (B1673606)CYP510.4 - 0.6 µMCandida albicans
Fluconazole (B54011)CYP510.4 - 0.6 µMCandida albicans
ItraconazoleCYP510.4 - 0.6 µMCandida albicans
Fluthis compound (B159502)CYP510.62 µg/mLRhizoctonia solani

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Data compiled from multiple studies for illustrative purposes of the azole class. asm.orgnih.gov

Cellular and Biochemical Pathways Affected by this compound

While the primary mechanism of this compound is well-established, its potential effects on other cellular pathways are an area of ongoing research.

Based on available scientific literature, the specific impact of this compound on the pyrimidine (B1678525) biosynthesis pathway has not been documented. The primary antifungal activity is attributed to the disruption of ergosterol synthesis. Pyrimidine-based antifungal compounds exist, but they typically act through different mechanisms, such as disrupting DNA and RNA synthesis. manchester.ac.uknih.govfrontiersin.org

There is no scientific evidence to suggest that this compound's mechanism of action involves the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH). DHODH is the fourth enzyme in the de novo pyrimidine biosynthesis pathway and has been identified as the target for a novel class of fungicides, the orotomides, as well as other compounds like quinofumelin and ipflufenoquin. manchester.ac.uknih.govnih.govapsnet.org These fungicides operate distinctly from the azole class to which this compound belongs. nih.govresearchgate.net

Comparative Analysis with Other Fungicide Mechanisms

The antifungal landscape includes several classes of compounds, each with a unique mechanism of action. Comparing this compound's mechanism with these others highlights the different strategies employed to combat fungal pathogens.

Azoles (e.g., this compound): As detailed, these agents inhibit lanosterol 14α-demethylase (CYP51) to block ergosterol biosynthesis, which disrupts the cell membrane. nih.govebsco.com

Polyenes (e.g., Amphotericin B): This class binds directly to ergosterol already present in the fungal cell membrane. This binding forms pores or channels in the membrane, leading to a rapid leakage of cellular contents and cell death. nih.govebsco.com

Echinocandins (e.g., Caspofungin): These fungicides target the fungal cell wall, a structure absent in human cells. They non-competitively inhibit the enzyme 1,3-β-D-glucan synthase, which is responsible for synthesizing glucan polymers, essential components of the cell wall. mdpi.comslideshare.net This disruption leads to osmotic instability and cell lysis. mdpi.com

Allylamines (e.g., Terbinafine): This group also targets the ergosterol biosynthesis pathway but at an earlier step than the azoles. They inhibit the enzyme squalene epoxidase, leading to a deficiency in ergosterol and a toxic accumulation of squalene within the cell. patsnap.comebsco.com

DHODH Inhibitors (e.g., Olorofim, Quinofumelin): This newer class of antifungals inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. nih.govnih.gov This action blocks the synthesis of essential precursors for DNA and RNA, thereby halting fungal proliferation. manchester.ac.uknih.gov

Comparison of Major Fungicide Classes
Fungicide ClassPrimary TargetCellular Process DisruptedExample Compound
Azoles Lanosterol 14α-demethylase (CYP51)Ergosterol Biosynthesis (Cell Membrane)This compound
Polyenes ErgosterolCell Membrane IntegrityAmphotericin B
Echinocandins 1,3-β-D-glucan synthaseCell Wall SynthesisCaspofungin
Allylamines Squalene epoxidaseErgosterol Biosynthesis (Cell Membrane)Terbinafine
DHODH Inhibitors Dihydroorotate DehydrogenasePyrimidine Biosynthesis (DNA/RNA Synthesis)Olorofim

Differentiation from Mitochondrial Respiration Inhibitors (QoI fungicides)

The mechanism of this compound is fundamentally different from that of mitochondrial respiration inhibitors, such as Quinone outside Inhibitors (QoI fungicides). QoI fungicides, which include strobilurins like azoxystrobin and pyraclostrobin, belong to FRAC Group 11. rutgers.edu Their target site is the cytochrome bc1 complex (also known as Complex III) within the mitochondrial respiratory chain. nih.govresearchgate.netmdpi.com

QoI fungicides bind to the Quinone "outside" (Qo) site of this complex, which blocks the transfer of electrons. nih.govresearchgate.net This blockage halts the production of ATP (adenosine triphosphate), the primary energy currency of the cell, effectively shutting down cellular respiration and leading to the death of the fungal pathogen. nih.govmdpi.com

In contrast, this compound (a DMI fungicide) does not interfere with mitochondrial respiration or ATP synthesis. researchgate.net Its action is confined to the ergosterol biosynthesis pathway located in the endoplasmic reticulum. researchgate.net Therefore, while both classes of fungicides are vital for controlling fungal pathogens, they operate on entirely separate cellular processes and target sites. This distinction is critical for designing effective fungicide resistance management strategies, which often rely on rotating or combining fungicides with different modes of action. rutgers.edu

Distinction from Chitin Synthase Inhibitors

This compound's mode of action is also distinct from that of chitin synthase inhibitors. Chitin is a major structural polysaccharide component of the fungal cell wall, providing rigidity and protecting the cell from osmotic stress. patsnap.comnih.govacs.org This component is absent in plants and vertebrates, making its synthesis an attractive target for selective antifungal agents. patsnap.comresearchgate.net

Chitin synthase inhibitors, such as polyoxins and nikkomycins, act by directly inhibiting the chitin synthase enzyme. patsnap.comnih.gov This enzyme is responsible for polymerizing N-acetylglucosamine to form chitin chains. patsnap.comacs.org By blocking this enzyme, these inhibitors prevent the formation of a functional cell wall, leading to cell lysis and death, particularly in actively growing fungal hyphae. nih.govnih.gov

This compound does not affect the synthesis of chitin or any other cell wall component. Its activity is focused on the cell membrane's composition by disrupting ergosterol production. researchgate.net While both the cell wall (targeted by chitin synthase inhibitors) and the cell membrane (disrupted by this compound) are essential for fungal survival, the biochemical pathways and target enzymes are completely unrelated.

Table 1: Comparison of Antifungal Action Mechanisms

Feature This compound (DMI Fungicide) Mitochondrial Respiration Inhibitors (QoI Fungicides) Chitin Synthase Inhibitors
Primary Target Site C14-demethylase enzyme in the endoplasmic reticulum Cytochrome bc1 complex (Complex III) in the mitochondria Chitin synthase enzyme
Biochemical Process Inhibited Ergosterol biosynthesis Mitochondrial respiration (electron transport chain) Chitin synthesis
Cellular Component Affected Cell membrane integrity and function Cellular energy production (ATP synthesis) Cell wall formation and integrity
FRAC Group 3 11 Not uniformly classified (e.g., Polyoxins are Group 19)

Advanced Omics Approaches in Mechanism of Action Studies

A comprehensive review of publicly available scientific literature and research databases did not yield specific studies utilizing advanced omics approaches, such as transcriptome or metabolome analysis, to investigate the mechanism of action of this compound. While such studies have been conducted for other azole fungicides, providing insights into their broader cellular impacts, this specific data for this compound is not currently available.

Transcriptome Analysis for Gene Expression Profiling

Metabolome Analysis for Metabolic Pathway Perturbations

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Quinconazole Analogues

Identification of Structural Determinants for Antifungal Efficacy

SAR studies aim to pinpoint the specific parts of a molecule that are essential for its biological activity. For quinazolinone-based compounds, including Quinconazole, various structural features contribute to antifungal efficacy.

Influence of Quinazolinone Moiety Modifications

The quinazolinone scaffold is a prominent structure in medicinal and agrochemical research, known for a wide range of biological activities, including antifungal properties. mdpi.comijnrd.orgresearchgate.net Modifications to the quinazolinone moiety can significantly impact antifungal activity. For instance, studies on quinazolinone derivatives have shown that the introduction of an electron-withdrawing group on the 4(3H)-quinazolinone scaffold can be beneficial for improving antifungal activity. mdpi.comresearchgate.net Specific positions on the quinazolinone core are amenable to substitution to optimize activity. nih.govmdpi.com

Role of Substituents at Key Positions in this compound Analogues

The nature and position of substituents on the this compound structure and its analogues play a critical role in determining antifungal potency. Research on quinazolinone derivatives has indicated that the existence of a chlorine atom on a side chain can enhance antimicrobial activities. nih.gov Furthermore, the position and type of substituents have been shown to have significant influences on antifungal activity in related spirotryprostatin A derivatives. mdpi.com For certain quinazolinone compounds, the presence of chlorine atoms demonstrated better inhibition against specific fungi compared to other groups like cyano groups. mdpi.com The higher the chlorine content, the better the antifungal effect observed in some cases. mdpi.com

Computational Modeling and Molecular Docking in this compound Research

Computational methods, such as molecular modeling and docking, are valuable tools in studying the interaction of this compound and its analogues with fungal targets. These techniques provide insights into binding affinities and modes, aiding in the rational design of more effective compounds. mdpi.com

Prediction of Binding Affinity and Modes with Fungal Targets

Molecular docking allows for the prediction of how a molecule binds to a target protein and the strength of that binding (binding affinity). mdpi.comnih.gov For antifungal agents, a common target is lanosterol (B1674476) 14-alpha demethylase (CYP51), an enzyme crucial for fungal sterol biosynthesis. herts.ac.uknih.govmdpi.com Docking studies can explore potential binding pockets and affinities of compounds against various antifungal protein targets. mdpi.com These in silico predictions can guide the design and synthesis of novel compounds with improved fit and higher binding affinity to fungal enzymes like CYP51. mdpi.com Studies have shown that molecules can bind to comparable active sites of antifungal drugs like ketoconazole (B1673606) and itraconazole, forming hydrogen bonds and hydrophobic interactions. nih.gov

Homology Modeling for Aromatase Inhibition Studies

Homology modeling is a computational technique used to predict the 3D structure of a protein based on the known structure of a related protein. nih.gov This is particularly useful when the crystal structure of the target protein is not available. Homology models have been designed for aromatase (CYP19), another cytochrome P450 enzyme, in various species, including birds and fish, using the human aromatase crystal structure as a template due to high sequence similarity. nih.govtandfonline.com These models are then used for docking studies to estimate the potential inhibitory effects of compounds, including azole pesticides, on aromatase. nih.govtandfonline.comresearchgate.net While this compound is primarily known as a fungicide targeting fungal CYP51, studies on the inhibition of aromatase by azole pesticides, a class to which this compound belongs, utilize homology modeling and docking to understand potential off-target interactions and their implications. nih.govtandfonline.comresearchgate.net

QSAR Model Development and Predictive Analysis for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis aims to build mathematical models that correlate chemical structure with biological activity. frontiersin.orgnih.gov These models can then be used to predict the activity of new, untested compounds. frontiersin.orgnih.govresearchgate.net

QSAR model development involves collecting biological activity data and calculating molecular descriptors that represent the chemical structures. frontiersin.orgnih.gov Various statistical and machine learning techniques are employed to build models that establish a quantitative relationship between these descriptors and the biological property. frontiersin.orgnih.govirb.hr Once validated, QSAR models can be applied for predictive analysis, allowing researchers to estimate the potential antifungal activity of novel this compound derivatives before they are synthesized and tested experimentally. frontiersin.orgaziro.com This can significantly accelerate the discovery and optimization of new antifungal agents by prioritizing compounds with a higher predicted likelihood of success. frontiersin.org Studies have utilized QSAR to identify key molecular features influencing antifungal potency and to predict the activity of various organic compounds against fungi like Candida albicans. mdpi.comresearchgate.net

Application of Chemometric Methods (e.g., Genetic Algorithm-Partial Least-Squares, Multiple Linear Regressions)

Chemometric methods play a significant role in QSAR studies by providing statistical tools to build predictive models. Techniques such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are commonly employed to correlate molecular descriptors with biological activity. annamalaiuniversity.ac.innih.govresearchgate.netneovarsity.org

Multiple Linear Regression (MLR) is a straightforward statistical method used to build QSAR models by establishing a linear relationship between the biological activity and a set of molecular descriptors. annamalaiuniversity.ac.inresearchgate.net Stepwise multiple linear regression is particularly useful for selecting significant descriptors from a large set of variables. annamalaiuniversity.ac.inmetall-mater-eng.commdpi.com

Partial Least Squares (PLS) is another robust chemometric technique used in QSAR studies, often as an alternative or complement to MLR. nih.govnih.gov PLS is particularly suitable for analyzing data sets with many variables that may be correlated. nih.govmdpi.com It reduces the number of variables by transforming them into a set of uncorrelated components. core.ac.uk

Genetic Algorithm (GA) is an optimization technique that can be hybridized with methods like PLS (GA-PLS) for variable selection in QSAR studies. nih.govnih.govnii.ac.jp GA-PLS can be used to identify the most relevant molecular descriptors that contribute to the biological activity, leading to more robust and predictive QSAR models. nih.govmdpi.comnih.govnii.ac.jp This hybrid approach combines the optimization power of a genetic algorithm with the statistical capabilities of PLS for variable selection and model building. nih.govnih.govcore.ac.uknii.ac.jp GA-MLR (Genetic Algorithm-Multiple Linear Regression) is also utilized in QSAR studies to select descriptors and build regression models. eurekaselect.com

Chemometric approaches, including PLS and factorial design, have been used in QSAR studies of antifungal compounds, demonstrating their power in identifying structural requirements for activity and proposing candidate compounds with potentially higher potency. nih.gov

Utilization of Molecular Descriptors in QSAR Models

Molecular descriptors are numerical representations of a molecule's structural, physicochemical, and electronic properties. neovarsity.orgdergipark.org.trbigchem.eu They are fundamental to QSAR studies as they quantify the chemical information of a molecule, allowing for the establishment of relationships with biological activity. neovarsity.orgdergipark.org.trbigchem.eu Various types of molecular descriptors exist, including:

1D Descriptors: Simple properties like molecular weight and lipophilicity (logP). neovarsity.org

2D Descriptors: Based on structural connectivity, such as topological indices and molecular fingerprints. neovarsity.orgbigchem.eu

3D Descriptors: Account for molecular shape, electrostatic properties, and 3D pharmacophore features, which are crucial for interactions with biological targets. slideshare.netneovarsity.orgbigchem.eu

The selection of appropriate molecular descriptors is a critical step in QSAR modeling. neovarsity.orgmdpi.com Descriptors related to topology, thermodynamics, quantum chemistry, shape, and electronic energy are commonly used to define the relationships between structure and activity. dergipark.org.tr For instance, electronic descriptors like frontier molecular orbital energies (HOMO and LUMO) and atomic charges can be important in predicting biological activity, particularly for interactions involving electron transfer or electrostatic forces. dergipark.org.trnih.gov Hydrophobic and steric descriptors also frequently play a significant role in determining how a molecule interacts with its biological target. nih.gov

Studies on various chemical classes have shown that specific molecular descriptors are highly correlated with biological activities. For example, in QSAR studies of other compounds, descriptors such as molecular polarizability, dipole moment, molecular volume, ionization potential, electron affinity, and electronegativity have been utilized. dergipark.org.tr The choice of descriptors depends on the specific class of compounds and the biological target being studied. neovarsity.org

Rational Design of Enhanced this compound-Based Fungicides

Rational design of new fungicides involves using existing knowledge about the structure of active molecules and their interactions with biological targets to design novel compounds with improved efficacy and properties. nih.gov This approach often combines computational tools with structural information. nih.gov Ligand-based drug design, a chemoinformatics approach, is particularly relevant here, focusing on the properties of known active compounds to design new ones. nih.gov

SAR and QSAR studies provide valuable insights for the rational design process. By identifying the structural features and physicochemical properties that are crucial for antifungal activity, researchers can design analogues with modifications aimed at enhancing potency, broadening the spectrum of activity, or overcoming resistance mechanisms. scribd.comresearchgate.net

For this compound-based fungicides, rational design efforts would likely focus on modifying the quinazolinone core and its substituents to optimize interactions with the fungal target enzyme, lanosterol 14-alpha demethylase (CYP51), which is a common target for azole fungicides. herts.ac.ukmdpi.comresearchgate.net Understanding the binding mode of this compound and its analogues to CYP51 through techniques like molecular docking can guide the design of new compounds with improved binding affinity. researchgate.netmdpi.com

For instance, if QSAR models indicate that certain electronic or steric descriptors are positively correlated with activity, new analogues could be designed to incorporate substituents that enhance these properties at specific positions on the molecule. nih.gov Conversely, if descriptors are negatively correlated, modifications would aim to reduce those properties. nih.gov

Environmental Fate and Transport of Quinconazole in Agroecosystems

Abiotic Degradation Pathways

Abiotic degradation refers to the breakdown of a chemical compound in the environment through non-biological processes, such as photolysis and hydrolysis.

Photolysis Kinetics and Mechanisms

Photolysis involves the degradation of a compound by light. While specific detailed studies on the photolysis kinetics and mechanisms of quinconazole were not extensively found in the search results, photolytic degradation is a known pathway for pesticides in the environment, particularly when they are exposed to sunlight on surfaces or in the upper layers of water bodies hbz-nrw.denih.gov. The rate and mechanism of photolysis are dependent on the chemical structure of the compound and the intensity and wavelength of light. For some triazole fungicides, photoinduced isomerization and subsequent cyclization have been observed as photolytic degradation pathways in water-sediment systems under illumination nih.gov.

Hydrolysis Processes in Aqueous Environments

Hydrolysis is the degradation of a compound through reaction with water. The stability of pesticides in aqueous environments is influenced by factors such as pH and temperature nih.gov. While detailed hydrolysis data specifically for this compound was not prominently featured in the search results, related triazole fungicides have shown varying degrees of stability in water windows.net. Some studies indicate that certain antibiotics, including those with amide and ester moieties, can undergo acid- and base-catalyzed hydrolysis at elevated temperatures, but remain stable under ambient aquatic conditions nih.govgoogle.com. The presence of specific functional groups in the this compound molecule (C₁₆H₉Cl₂N₅O) herts.ac.uk would determine its susceptibility to hydrolysis under different pH conditions.

Biotic Transformation Processes

Biotic transformation involves the degradation of a chemical compound by living organisms, primarily microorganisms.

Microbial Metabolism and Biodegradation Studies

Microbial metabolism is a significant factor in the degradation of pesticides in soil and water oasis-lmc.orgwindows.netwindows.net. Microorganisms can break down complex organic molecules through various metabolic pathways, utilizing them as sources of carbon, energy, or nutrients clu-in.orgnih.gov. Studies on the microbial degradation of pesticides often involve simulating aerobic biodegradation conditions to assess the potential for breakdown by soil microorganisms oasis-lmc.org. The rate and extent of microbial metabolism of this compound in soil would depend on factors such as the composition of the microbial community, soil type, moisture content, temperature, and the bioavailability of the compound windows.netwindows.net. Some research highlights the importance of microbial activity in the degradation of fungicides in soil windows.netwindows.net. Cometabolic biodegradation, where microorganisms degrade a contaminant while metabolizing another compound, can also play a role, even at low contaminant concentrations clu-in.org.

Identification of Microbial Biotransformation Products

The microbial metabolism of pesticides can lead to the formation of various transformation products or metabolites windows.netdntb.gov.ua. Identifying these products is crucial for understanding the degradation pathways and assessing the potential environmental impact of the breakdown products, which may have different toxicological properties than the parent compound researchgate.net. While specific microbial biotransformation products of this compound were not detailed in the immediate search results, related studies on other fungicides, such as prochloraz, have identified metabolic pathways and isolated metabolites from soil degradation studies windows.netwindows.net. The complexity of microbial communities and metabolic processes can lead to a variety of transformation products oasis-lmc.org.

Persistence and Distribution in Soil-Water Systems

The persistence and distribution of this compound in soil-water systems are influenced by a combination of abiotic and biotic degradation processes, as well as physical processes such as sorption, leaching, and volatilization hbz-nrw.dewindows.net. Persistence is often quantified by the half-life (DT₅₀), which is the time it takes for half of the compound to degrade hbz-nrw.denih.gov.

Pesticides can be distributed between the soil solid phase and the soil water (or soil solution) windows.net. Sorption to soil particles, particularly organic matter and clay, can significantly affect the bioavailability, mobility, and degradation rate of a pesticide windows.netwindows.netgoogle.com. Compounds that are strongly sorbed to soil are generally less available for leaching into groundwater or uptake by organisms, and their degradation rates may be slower windows.net.

While specific persistence data for this compound was not extensively found, studies on other fungicides indicate that half-lives in soil can vary widely depending on environmental conditions, ranging from days to several months windows.netwindows.netnih.gov. Field conditions often show faster dissipation compared to laboratory studies windows.netwindows.net. The distribution of this compound between soil and water is governed by its physicochemical properties, such as water solubility and lipophilicity (indicated by Log K_OW), and the characteristics of the soil, such as organic matter content and pH windows.netoasis-lmc.orgwindows.net. Leaching and runoff can lead to the transport of pesticides from treated areas into surface and groundwater, impacting water quality windows.netwindows.net.

Soil Adsorption and Desorption Characteristics

The interaction of this compound with soil particles, specifically adsorption and desorption, plays a significant role in its mobility and persistence in the soil environment. These processes dictate how readily the compound can move through the soil profile or be transported off-site via runoff or erosion. Studies on the adsorption-desorption of other conazole fungicides, such as hexaconazole (B1673136), have shown that these processes can be described by models like the Freundlich equation. researchgate.netagrifoodscience.com The Freundlich sorption coefficient (Kd) values for hexaconazole were found to be positively correlated with the clay and organic matter content in soils, indicating that higher levels of these soil components lead to increased adsorption. researchgate.netagrifoodscience.com Hexaconazole reached equilibrium in adsorption-desorption experiments within 24 hours in the soil types studied. researchgate.netagrifoodscience.com The adsorption of hexaconazole onto soil was described as spontaneous and exothermic, exhibiting positive hysteresis. researchgate.net A strong correlation was observed between the adsorption of hexaconazole and the pH of the soil solution. researchgate.net While these findings pertain to hexaconazole, they provide insights into the potential adsorption-desorption behavior of structurally similar conazole fungicides like this compound.

Influence of Soil Organic Carbon on Distribution

Soil organic carbon (SOC) is a key factor influencing the distribution and fate of organic compounds, including pesticides, in soil. Higher organic carbon content generally leads to increased adsorption of many organic chemicals, reducing their mobility and potential for leaching. researchgate.netresearchgate.net Research on other compounds has demonstrated a positive correlation between adsorption coefficients (such as Kf) and soil total organic carbon content. nih.gov Conversely, desorption can be negatively correlated with organic carbon content. nih.gov The distribution of soil organic carbon itself is influenced by factors such as soil texture, climate, vegetation, and land use. frontiersin.orgfrontiersin.orgfao.orgresearchgate.net For instance, studies have shown that SOC content can vary significantly with soil depth and is influenced by agricultural practices. frontiersin.orgfrontiersin.org The strong interaction between soil and organic molecules, including potential saturation of sorption sites at higher concentrations, can influence the sorption tendency. researchgate.net

Long-Range Atmospheric Transport and Deposition

Metabolite Formation and Environmental Dynamics

The transformation of this compound in the environment, including the formation of metabolites, is an important aspect of its environmental fate. Metabolic processes can occur through various pathways, including microbial degradation and chemical transformation. Studies on the metabolism of other azole fungicides, like miconazole, indicate that metabolites can be formed through processes such as oxidation and the breakdown of specific moieties within the molecule. mdpi.com The presence and dynamics of metabolites in the environment are crucial because they may retain biological activity or have different environmental behaviors compared to the parent compound. Research methods involving the investigation of metabolic activities and shifts in microbial communities in treated soil can provide insights into the degradation pathways and the influence of the compound on soil microorganisms. researchgate.net While specific details on this compound metabolites and their environmental dynamics are limited in the provided information, the general principles of metabolite formation and their environmental relevance observed for similar compounds are applicable.

Advanced Analytical Methodologies for Quinconazole Residue Analysis

Extraction and Sample Preparation Techniques for Environmental and Agricultural Matrices

Effective extraction and sample preparation are critical initial steps in the analysis of quinconazole residues in complex environmental and agricultural matrices. These matrices can contain numerous interfering substances that can co-extract with the analyte, affecting the accuracy and sensitivity of the subsequent detection and quantification. Various techniques are employed to isolate and clean up this compound from these diverse sample types. The choice of method often depends on the matrix type, the required sensitivity, and the resources available. Factors such as extraction time, temperature, agitation, and the type of solvent significantly influence the extraction yield. europa.eu

Solvent Extraction (SE)

Solvent extraction is a fundamental technique widely applied in pesticide residue analysis. ekb.eg It involves using an organic solvent or a mixture of solvents to dissolve the target analyte from the solid or liquid sample matrix. ekb.eg The principle relies on the differential solubility of the analyte and matrix components in the chosen solvent system. For solid samples, this often involves homogenization with the solvent, followed by separation of the liquid extract from the solid residue. uliege.be Liquid-liquid extraction (LLE) is a common form of solvent extraction used for isolating pesticide residues from aqueous matrices, employing an immiscible organic solvent to partition the analytes. ekb.eg While straightforward, traditional solvent extraction can be time-consuming and may require large volumes of solvents. csic.es

Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE), also known by names such as Accelerated Solvent Extraction (ASE), utilizes elevated temperatures and pressures to enhance the extraction efficiency of analytes from solid and semi-solid matrices. csic.esmdpi.com Under pressure, solvents can remain in a liquid state at temperatures above their normal boiling points, which increases the solubility of analytes and improves their diffusion out of the matrix. mdpi.com PLE is an automated technique that offers advantages such as reduced extraction time, lower solvent consumption compared to traditional methods, and the potential for simultaneous extraction of multiple samples. csic.esmdpi.com This technique is particularly effective for extracting compounds that are strongly bound to the matrix. csic.es Studies have shown PLE to be effective for extracting various organic contaminants, including pesticides, from environmental and food samples. csic.esmdpi.com

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a versatile sample preparation technique used for the isolation and purification of analytes from complex matrices. nih.govnih.govipinnovative.com It involves passing a liquid sample through a solid sorbent material that selectively retains the target analytes or matrix interferences. uvigo.es After washing to remove unwanted compounds, the retained analytes are eluted with a suitable solvent. uvigo.es SPE can significantly reduce matrix effects and concentrate the analytes, improving the sensitivity of the analytical method. nih.govnih.govnih.gov Various types of SPE sorbents are available, offering different retention mechanisms (e.g., reversed-phase, normal-phase, ion-exchange) to suit the properties of the target analyte and matrix. sigmaaldrich.com SPE is widely used in pesticide residue analysis for cleaning up extracts from environmental and agricultural samples before chromatographic analysis. ipinnovative.comnih.gov

QuEChERS Methodologies

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted sample preparation approach for the multi-residue analysis of pesticides in food and agricultural products. quechers.euwaters.comlcms.czfstjournal.com.br The basic QuEChERS method involves acetonitrile (B52724) extraction of homogenized samples, followed by a salting-out step using a mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation. quechers.euwaters.comlcms.czresearchgate.net An aliquot of the acetonitrile supernatant is then typically subjected to a dispersive solid-phase extraction (d-SPE) cleanup step, where a bulk amount of sorbent (such as primary secondary amine (PSA), C18, or graphitized carbon black) is added to remove matrix co-extractives like fats, sugars, and pigments. quechers.euwaters.comlcms.czresearchgate.netnih.gov QuEChERS offers advantages in terms of speed, cost-effectiveness, and broad applicability to a wide range of pesticides and matrices. quechers.euwaters.comresearchgate.net Different variations of the QuEChERS method, including buffered versions, have been developed to improve the extraction and cleanup efficiency for specific pesticides and matrices. nih.govlcms.cz

Chromatographic and Spectrometric Detection and Quantification Methods

Chromatographic techniques coupled with sensitive and selective detectors are essential for separating this compound from other co-extracted compounds and quantifying its concentration in prepared samples. Mass spectrometry is the most commonly used detection method in modern pesticide residue analysis due to its high selectivity and sensitivity. ekb.egeurl-pesticides.euresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful analytical techniques widely used for the detection and quantification of this compound and other pesticides in environmental and agricultural matrices. nih.govresearchgate.netjfda-online.commdpi.coms4science.at LC separates the target analyte from matrix components based on their differential interactions with a stationary phase and a mobile phase. scispace.com The separated analyte then enters the mass spectrometer, which detects and identifies it based on its mass-to-charge ratio (m/z). ekb.eg

LC-MS/MS provides enhanced selectivity and sensitivity compared to single-stage LC-MS by employing two stages of mass analysis. nih.govnih.govjfda-online.coms4science.at In the first stage, a precursor ion (typically the protonated molecule [M+H]⁺ for this compound under positive ionization) is selected. This precursor ion is then fragmented in a collision cell, and specific product ions are monitored in the second stage of mass analysis. nih.gov This Multiple Reaction Monitoring (MRM) mode significantly reduces interference from matrix components, leading to lower detection and quantification limits and improved accuracy. nih.gov

LC-MS/MS is particularly well-suited for analyzing polar and thermally labile pesticides like this compound that may not be amenable to gas chromatography (GC). eurl-pesticides.eus4science.at Various LC columns and mobile phase compositions are employed to achieve optimal chromatographic separation. scispace.comredalyc.orgnih.gov Electrospray ionization (ESI) is a common ionization technique used in LC-MS and LC-MS/MS for pesticides, typically operated in positive ion mode for compounds like this compound. jfda-online.commdpi.comresearchgate.net The method involves establishing calibration curves using standards to relate the detector response (e.g., peak area) to the concentration of this compound. researchgate.netscispace.comredalyc.org Method validation according to regulatory guidelines is performed to assess parameters such as linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ). nih.govnih.govjfda-online.coms4science.atredalyc.orgnih.gov

Research findings demonstrate the effectiveness of LC-MS/MS for this compound residue analysis. While specific studies focusing solely on this compound were not extensively found in the provided results, the application of LC-MS/MS for other quinolone and triazole fungicides (structurally related to this compound as a triazole fungicide herts.ac.ukbiorxiv.orgwikimedia.org) and multi-residue pesticide analysis in complex matrices like fruits, vegetables, milk, and tea highlights the suitability of this technique for this compound. nih.govnih.govnih.govlcms.czresearchgate.netnih.govjfda-online.commdpi.coms4science.atresearchgate.net Studies on other pesticides using LC-MS/MS have reported good linearity, recovery rates within acceptable ranges (e.g., 70-120%), and satisfactory precision (RSD < 20%). lcms.cznih.govjfda-online.coms4science.atnih.gov These performance characteristics are indicative of the potential for accurate and reliable this compound residue analysis using optimized LC-MS/MS methods.

Analytical TechniqueDescriptionKey FeaturesApplication in Residue Analysis
Solvent Extraction (SE)Using organic solvents to dissolve analytes from a matrix. ekb.egSimple, effective for a wide range of pesticides. ekb.eg Can be time-consuming and solvent-intensive. csic.esBasic step in many residue analysis workflows. lcms.cz Used for initial extraction from various matrices. ekb.eg
Pressurized Liquid Ext. (PLE)Extraction at elevated temperature and pressure. mdpi.comFaster extraction, reduced solvent use, automated. csic.esmdpi.com Effective for strongly bound analytes. csic.esApplied to solid and semi-solid environmental and food samples. csic.esmdpi.com
Solid-Phase Extraction (SPE)Selective retention and elution of analytes on a solid sorbent. nih.govuvigo.esReduces matrix effects, concentrates analytes, improves sensitivity. nih.govnih.gov Versatile with different sorbents. sigmaaldrich.comWidely used for cleanup of extracts from environmental and agricultural matrices. ipinnovative.comnih.gov
QuEChERS MethodologiesAcetonitrile extraction, salting-out, and dispersive SPE cleanup. quechers.euresearchgate.netQuick, easy, cheap, effective, rugged, safe. quechers.eu Broad applicability for multi-residue analysis. quechers.euresearchgate.netPopular for pesticide residue analysis in fruits, vegetables, and other food products. quechers.euwaters.comlcms.czfstjournal.com.br
LC-MS and LC-MS/MSSeparation by liquid chromatography coupled with mass spectrometric detection (single or tandem MS). jfda-online.coms4science.atHigh sensitivity and selectivity, suitable for polar/thermally labile compounds. eurl-pesticides.eus4science.at MRM enhances selectivity. nih.govPrimary technique for identification and quantification of pesticide residues, including triazoles, in complex matrices. nih.govjfda-online.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS and GC-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are widely utilized techniques for the analysis of pesticide residues, including fungicides like this compound, particularly for non-polar or semi-volatile compounds researchgate.netrsc.orghpst.cz. GC-MS provides both separation and identification capabilities through mass spectral information researchgate.net. GC-MS/MS, employing a triple quadrupole analyzer, offers enhanced sensitivity and selectivity compared to single-stage quadrupole GC-MS, which is particularly advantageous when dealing with complex sample matrices and trace-level detection rsc.orghpst.cz. This enhanced selectivity helps in minimizing interference from co-extracted compounds, leading to improved precision and trueness of analytical results researchgate.net. The use of GC-MS/MS has become a powerful technique for pesticide residue analysis in food and environmental samples due to its robustness and ability to reliably quantify and identify low concentrations rsc.org.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a versatile analytical technique known for its high separation efficiency and speed, particularly for charged molecules technologynetworks.com. CE has found applications in various fields, including environmental monitoring and food analysis technologynetworks.com. While CE offers advantages such as minimal sample consumption and rapid analysis technologynetworks.com, specific detailed research findings on the application of CE for the direct residue analysis of this compound were not available in the consulted literature.

UV and Fluorescence Detection

Ultraviolet (UV) and Fluorescence detection are common methods employed in conjunction with separation techniques like liquid chromatography (LC) and CE for the analysis of various compounds nih.govnih.govepo.orgnih.govgoogle.combmglabtech.comnih.govmdpi.com. Fluorescence detection is known for its high sensitivity for compounds that exhibit fluorescence bmglabtech.commdpi.com. UV detection is also widely used, often at specific wavelengths where the analyte absorbs light epo.orgnih.govgoogle.comnih.gov. While these detection methods are broadly applicable in residue analysis, specific detailed research findings on the direct use of UV or Fluorescence detection for the routine residue analysis of this compound were not available in the consulted literature. One instance noted the monitoring of UV absorbance at 300 nm during a purification process where this compound was listed as a potential co-applied fungicide, but this was not a method for residue analysis google.com. LC with fluorescence detection has been applied to the analysis of other quinolone residues nih.govnih.gov.

Method Validation and Performance Characteristics in Environmental Monitoring

Method validation is a critical process to ensure that analytical methods are reliable and fit for their intended purpose, particularly in environmental monitoring vaisala.comnih.govgxpcellators.comgolighthouse.com. Key performance characteristics evaluated during validation include the Limit of Quantification (LOQ), trueness, precision, and identification criteria wur.nlmdpi.com.

Limit of Quantification (LOQ) Determinations

The Limit of Quantification (LOQ) is defined as the lowest concentration of an analyte that can be quantitatively determined with suitable precision and accuracy wur.nlresearchgate.net. LOQ determinations are essential for assessing the sensitivity of an analytical method wur.nl. The LOQ can be estimated based on the standard deviation of the response and the slope of the calibration curve researchgate.netsepscience.com. Various guidelines exist for estimating LOD and LOQ, and it is important to verify the estimated limits by analyzing samples at the corresponding concentrations researchgate.netsepscience.comcore.ac.uk. For complex residue definitions, the summation of individual components' LOQs may be considered europa.eu.

Trueness, Precision, and Identification Criteria

Trueness refers to the closeness of agreement between the average value obtained from a large series of measurements and the true value wur.nl. Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions wur.nl. Both trueness and precision are crucial for the reliability of analytical results in pesticide residue analysis researchgate.netwur.nlmdpi.com. Identification criteria, particularly in techniques like GC-MS/MS, involve matching retention times and characteristic ion ratios or product ion spectra to confirm the presence of the analyte core.ac.uk. Meeting these criteria is essential for accurate identification and quantification, especially at low concentrations core.ac.uk.

Ecological Implications and Risk Assessment in Agricultural Contexts

Occurrence and Detection in Environmental Compartments (e.g., Water, Soil, Air)

Pesticides, including fungicides like quinconazole, can enter the environment through various pathways during and after agricultural application. These pathways include spray drift, volatilization from treated surfaces, runoff into water bodies, and erosion of contaminated soil particles. hbz-nrw.de Once in the environment, this compound can be detected in different compartments, including water, soil, and air. hbz-nrw.de The atmosphere, being a large and mobile compartment, can receive chemical contaminants directly or through subsequent movement and transport. hbz-nrw.de

Environmental Concentrations in Relation to Agricultural Practices

Agricultural practices play a significant role in determining the environmental concentrations of this compound. The amount of active substance applied, the method and timing of application, and the specific crop and soil type all influence how much of the compound enters and persists in the environment. uvigo.esepo.org For example, agricultural activities can substantially increase the leaching of substances into the environment compared to areas under natural vegetation. epo.org Applying pesticides under critical agricultural practices can lead to specific concentrations of the active substance in the environment. uvigo.es

Methodologies for Evaluating Potential Ecological Risk (without specific adverse effects)

Evaluating the potential ecological risk of pesticide residues involves systematic methodologies designed to understand the potential for exposure and the inherent properties of the substance. This assessment focuses on the presence and levels of the pesticide in the environment and the frameworks used to evaluate potential exposure scenarios, rather than detailing specific adverse biological effects.

Risk Assessment Frameworks for Pesticide Residues

Risk assessment for pesticide residues typically involves a structured process to determine the likelihood of potential environmental impact. Regulatory bodies like the US EPA conduct ecological risk assessments to evaluate the potential risks posed by pesticides to the environment, including non-target plants, fish, and wildlife species. epa.gov This process involves planning, problem formulation (identifying what is at risk), and analysis. epa.gov Frameworks for evaluating ecological risk often involve comparing environmental concentrations with levels of concern derived from toxicity data, although the focus here is on the methodologies themselves. researchgate.net Methods such as risk quotient (RQ) and toxicity exposure ratios (TER) are employed to assess potential ecological risks based on detected concentrations in environmental matrices like soil. researchgate.net These methods help in characterizing general and worst-case scenarios based on mean and maximum detected concentrations. researchgate.net The development of harmonized methodologies for assessing the risk of combined exposure to multiple chemicals, including pesticides, is also an ongoing area of focus in risk assessment frameworks. europa.eu

Interdisciplinary Research on Environmental Behavior and Impact

Understanding the environmental behavior and impact of pesticides like this compound requires interdisciplinary research. This involves integrating knowledge and methodologies from various scientific fields, including chemistry, biology, ecology, soil science, hydrology, and atmospheric science. Interdisciplinary approaches are crucial for gaining a deeper understanding of the interactions between ecological, social, and economic systems in the context of sustainable development and addressing complex environmental challenges. ikem.de Research in environmental behavior also touches upon understanding human actions and perceptions related to environmental protection and sustainability. mdpi.commdpi.comresearchgate.net Such research can inform strategies for mitigating the environmental impact of agricultural practices and developing more sustainable approaches. cgiar.orgnowpublishers.com Frameworks that combine health, ecological, and socio-economic assessments have been developed and tested to improve environmental sanitation and health, highlighting the value of integrated approaches in understanding the broader impacts of substances in the environment. cgiar.org

Future Research Directions and Innovations in Quinconazole Science

Development of Next-Generation Quinconazole-Based Agrochemicals

Design of Compounds with Enhanced Bioactivity and Reduced Environmental Persistence

Research in this area focuses on modifying the chemical structure of this compound to improve its intrinsic fungicidal activity and alter its environmental fate. While specific details on this compound modifications for reduced persistence were not prominently featured in the search results, the broader context of next-generation fungicides emphasizes the need for compounds that are effective at lower application rates and degrade more readily in the environment nih.govnih.gov. This often involves structural alterations that influence metabolism by microorganisms or photodegradation. The development of novel adjuvants can also enhance the effectiveness of agrochemical formulations, potentially allowing for lower active ingredient use while improving coverage and reducing drift google.com.

Exploration of Novel this compound Analogues with Unique Targets

Exploring novel this compound analogues involves synthesizing compounds with structural variations to potentially interact with different fungal targets or overcome existing resistance mechanisms. This compound is a triazole fungicide, primarily acting as a sterol biosynthesis inhibitor by targeting the enzyme sterol 14α-demethylase (CYP51) nih.govherts.ac.uk. Future research may involve designing analogues that retain this core activity but with improved binding affinity or target alternative sites within the sterol biosynthesis pathway. Another approach is to explore analogues that target entirely different biochemical pathways essential for fungal survival, thus providing new modes of action nih.govplos.orggoogleapis.com. The search results highlight the importance of identifying novel fungicide targets due to escalating resistance to traditional fungicides nih.govplos.orgfrontiersin.org.

Integration of Computational and Experimental Approaches in Fungicide Design

Computational methods are playing an increasingly significant role in accelerating the discovery and design of new fungicides, complementing traditional experimental approaches nih.govplos.orgnih.govmdpi.com.

Machine Learning for Novel Fungicide Recognition

Machine learning (ML) techniques are being applied to analyze large datasets of chemical structures and their biological activities to identify potential novel fungicides or predict the activity of new compounds mdpi.comnih.govmdpi.comescholarship.org. ML models can be trained on molecular descriptors to classify compounds based on their mode of action or predict binding affinities to target proteins mdpi.comnih.gov. This can significantly speed up the initial screening process, allowing researchers to prioritize compounds with the highest potential for experimental validation mdpi.commdpi.com. For example, ML workflows combined with molecular modeling have been used to identify potential novel fungicide targets and select promising antifungal hit compounds from databases mdpi.comnih.gov.

In Silico Screening for Lead Compound Discovery

In silico screening, utilizing computational techniques such as molecular docking and molecular dynamics simulations, is a powerful tool for identifying potential lead compounds from vast chemical libraries nih.govplos.orgfrontiersin.orgmicrobiologyresearch.org. Molecular docking predicts the binding orientation and affinity of a ligand (e.g., a potential fungicide) to a target protein, helping to understand the nature of the interaction nih.govplos.orgfrontiersin.org. Molecular dynamics simulations can further assess the stability of the protein-ligand complex over time nih.govplos.orgfrontiersin.org. These methods allow for the virtual screening of thousands to millions of compounds, significantly reducing the number of compounds that need to be synthesized and tested experimentally microbiologyresearch.org. Studies have used in silico screening to identify potential fungicide candidates against various fungal proteins, evaluating their binding affinities nih.govplos.org.

Sustainable Application Strategies and Environmental Stewardship

Sustainable application strategies and environmental stewardship are critical aspects of the future of this compound use ocean-ops.orgheritagefund.org.ukresiliencei.com. This involves developing practices that minimize the environmental footprint of fungicide application and promote long-term efficacy while protecting non-target organisms and ecosystems nih.govocean-ops.orgheritagefund.org.ukresiliencei.comipac-canada.org.

Addressing Emerging Resistance Challenges and Fungal Pathogen Evolution

This compound, a fungicide belonging to the demethylation inhibitor (DMI) class, exerts its antifungal activity by targeting sterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway essential for fungal cell membranes. herts.ac.ukwikipedia.orgherts.ac.ukwikipedia.org The continuous application of site-specific fungicides like this compound creates selection pressure that can lead to the evolution of resistant fungal populations, posing a significant challenge to disease management. wikipedia.orgpic.int

Resistance to DMI fungicides, including fluthis compound (B159502) (a form of this compound), has been documented in various fungal plant pathogens. wikipedia.orgwikipedia.org Research has identified several mechanisms by which fungi develop resistance to this class of fungicides. Primary mechanisms involve alterations to the CYP51 gene, which encodes the target enzyme. These alterations can include point mutations within the gene sequence that reduce the binding affinity of the fungicide or genetic modifications in the regulatory region of CYP51 (also known as ERG11) leading to overexpression of the enzyme. herts.ac.ukwikipedia.orgwikipedia.org Studies on Leptosphaeria maculans, the causal agent of blackleg in canola, have specifically linked resistance to fluthis compound in Australian populations to insertions in the ERG11 regulatory region, resulting in increased gene expression. wikipedia.org

Beyond target-site modifications, other resistance mechanisms include the increased efflux of the fungicide from the fungal cell, often mediated by overexpression of ATP-binding cassette (ABC) transporters or other efflux pumps. herts.ac.ukwikipedia.orgwikipedia.org Reduced accumulation of the fungicide within resistant fungal isolates has been observed and may contribute to lower levels of acquired resistance. wikipedia.org

The genetic basis of resistance can vary among fungal species and even within populations of the same species. Resistance may be conferred by mutations in a single major gene, which can lead to rapid development of high-level resistance, or it can be controlled by multiple genes (polygenic control), resulting in a more gradual shift in sensitivity within the population. wikipedia.org Studies involving genetic analysis, such as crosses between sensitive and resistant isolates, help elucidate the inheritance patterns of resistance. wikipedia.org

Addressing emerging resistance challenges and fungal pathogen evolution requires a multifaceted approach. Future research directions include continued monitoring of fungal populations to detect shifts in sensitivity to this compound and other fungicides. pic.int Understanding the specific molecular mechanisms conferring resistance in different pathogens is crucial for developing effective management strategies. This involves detailed genetic and biochemical studies of resistant isolates. Research into novel compounds or approaches that can overcome existing resistance mechanisms or target different pathways in the fungus is also essential. wikipedia.org Integrated disease management strategies that combine chemical control with other methods, such as using resistant cultivars and cultural practices, are vital for delaying the onset and spread of resistance. pic.int The development and utilization of sensitive detection methods, including in planta assays, are important tools for identifying resistance in field populations. wikipedia.org

Q & A

Q. How can researchers apply the PICOT framework to design clinical trials for this compound’s therapeutic repurposing?

  • PICOT Example :
  • P : Immunocompromised patients with invasive fungal infections
  • I : Intravenous this compound (5 mg/kg/day)
  • C : Standard amphotericin B regimen
  • O : 14-day survival rate and renal toxicity
  • T : 28-day follow-up
  • Methodology : Use randomized controlled trials (RCTs) with blinding. Power calculations should determine sample size (α=0.05, β=0.2) .

Guidance for Contradictory Findings

  • Systematic Review : Aggregate data from multiple studies using PRISMA guidelines. Perform meta-regression to identify heterogeneity sources (e.g., strain variability, formulation differences) .
  • Experimental Replication : Publish negative/conflicting results with detailed protocols to enable cross-lab validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.